molecular formula C14H19NO4 B6646244 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid

2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid

Cat. No. B6646244
M. Wt: 265.30 g/mol
InChI Key: RDZNNQLREJZDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid, also known as MPX, is a chemical compound that has been studied for its potential applications in the field of medicine. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. In

Mechanism of Action

2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid works by inhibiting the activity of an enzyme called dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is required for the synthesis of DNA and RNA. By inhibiting the activity of DHFR, 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid prevents the synthesis of DNA and RNA, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the expression of genes that are involved in cancer cell proliferation. 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid has also been found to have antimicrobial properties and can be used to treat bacterial infections.

Advantages and Limitations for Lab Experiments

2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been found to have low toxicity, which makes it a safe compound to work with. However, 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the optimization of 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid for use in cancer treatment. This could involve the development of new formulations or the identification of new targets for the compound. Finally, there is a need for more research on the safety and toxicity of 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid, particularly in vivo studies that can evaluate its effectiveness in animal models.

Synthesis Methods

2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-(dimethylamino)phenol with 2-bromo-2-methylpropanoic acid to form 2-methyl-3-(4-dimethylaminophenoxy)-3-oxopropanoic acid. This compound is then reacted with N-methylpropan-2-amine to form 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid, or 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid.

Scientific Research Applications

2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Research has shown that 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have antimicrobial properties and can be used to treat bacterial infections.

properties

IUPAC Name

2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(2)19-12-7-5-11(6-8-12)15(4)13(16)10(3)14(17)18/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZNNQLREJZDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(C)C(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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